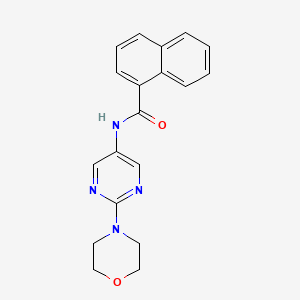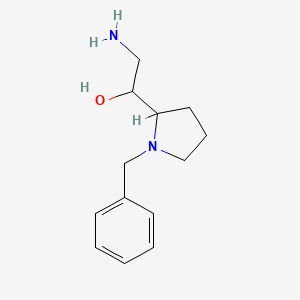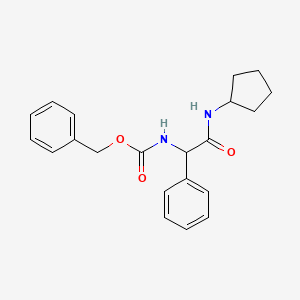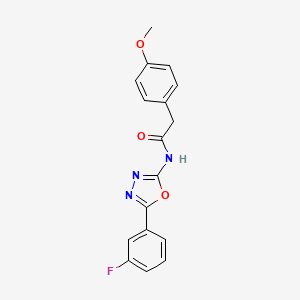![molecular formula C14H18O3 B2696784 1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid CAS No. 1881566-83-1](/img/structure/B2696784.png)
1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1881566-83-1 . It has a molecular weight of 234.3 and its IUPAC name is 1-(3-(benzyloxy)propyl)cyclopropane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18O3/c15-13(16)14(8-9-14)7-4-10-17-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
Synthetic Applications and Chemical Transformations
Oxyfunctionalization of Cyclopropane Derivatives : Research on cyclopropane derivatives, like 1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid, highlights their role in drug development due to their structural uniqueness. Oxidation of methylene groups activated by adjacent cyclopropanes is a direct approach to synthesizing carbonylcyclopropanes, which avoids unnecessary synthetic stages and aligns with the principles of atom economy. This method employs powerful oxidants such as ozone, dioxiranes, and catalytic systems based on transition metals, demonstrating the cyclopropane derivatives' versatility in synthetic organic chemistry (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).
Cyclodextrins Usage : Cyclodextrins, due to their cage-like supramolecular structure, play a crucial role in chemical reactions involving intramolecular interactions. These structures, like those of benzofused thiazole derivatives, participate in 'host–guest' type reactions, allowing for the modification of properties of the materials they complex with. This capability makes them valuable in a wide range of industrial applications, technologies, and analytical methods, showcasing the potential of cyclopropane derivatives and related compounds in various fields (Valle, 2004).
Safety and Hazards
properties
IUPAC Name |
1-(3-phenylmethoxypropyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-13(16)14(8-9-14)7-4-10-17-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNVUCFHKCYXHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCCOCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)methyl]-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2696701.png)
![(RS)-1-[4-(4-fluoro-benzyloxy)-phenyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2696702.png)

![1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone](/img/structure/B2696705.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B2696706.png)






![Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2696722.png)
![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2696723.png)
